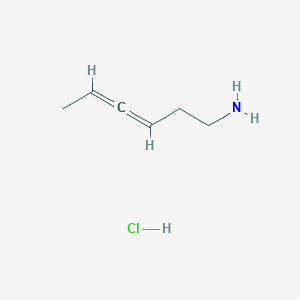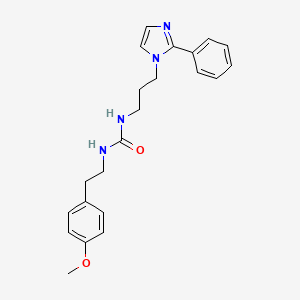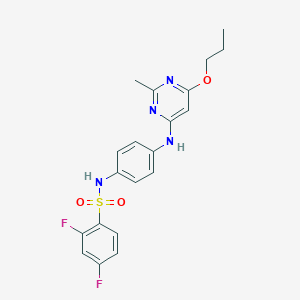
2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or pathways involved in cancer cell growth or neurodegeneration. Further research is needed to fully elucidate the mechanism of action of Compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that Compound X can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. In addition, Compound X has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is that it has been shown to have potent anti-tumor and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using Compound X in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for use in large-scale studies.
Direcciones Futuras
There are several future directions for research involving Compound X. One area of focus is to further elucidate the mechanism of action of Compound X, which may lead to the development of more targeted and effective therapies. Another area of focus is to investigate the potential use of Compound X in combination with other drugs or therapies to enhance its efficacy. Finally, future research may involve the development of new, more efficient methods for synthesizing and purifying Compound X, which may make it more widely available for use in scientific research.
Métodos De Síntesis
The synthesis of Compound X involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then purified and subjected to further reactions to yield the final product, Compound X.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of Compound X as a potential treatment for cancer. Studies have shown that Compound X has anti-tumor activity in vitro and in vivo, and may be effective against a range of cancer types.
Another area of research involves the use of Compound X as a potential treatment for neurological disorders. Studies have shown that Compound X has neuroprotective effects and may be effective against conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-11-3-4-13(19)12(10-11)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCADAXHHEHOTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2539708.png)
![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2539709.png)

![1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539713.png)
![Methyl 5-[(2-bromophenoxy)methyl]furan-2-carboxylate](/img/structure/B2539714.png)

![Methyl 3-{[(phenylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2539716.png)

![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2539724.png)